molecular formula C20H32N2O4S B11135528 N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B11135528
M. Wt: 396.5 g/mol
InChI Key: LHJGBXZQEZLDPG-UHFFFAOYSA-N
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Description

N-Cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is a synthetic glycinamide derivative characterized by a sulfonamide-linked aryl group and a cycloheptyl substituent. Its core structure consists of a glycinamide backbone, where the N-terminal is substituted with a cycloheptyl group, and the N~2~ position is modified with both an ethyl group and a 4-ethoxy-3-methylphenylsulfonyl moiety. This compound’s design integrates lipophilic (cycloheptyl, ethyl) and polar (sulfonyl, ethoxy) elements, which likely influence its pharmacokinetic properties and receptor-binding specificity.

Properties

Molecular Formula

C20H32N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-cycloheptyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetamide

InChI

InChI=1S/C20H32N2O4S/c1-4-22(15-20(23)21-17-10-8-6-7-9-11-17)27(24,25)18-12-13-19(26-5-2)16(3)14-18/h12-14,17H,4-11,15H2,1-3H3,(H,21,23)

InChI Key

LHJGBXZQEZLDPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C

Origin of Product

United States

Preparation Methods

Preparation of 4-Ethoxy-3-Methylbenzenesulfonyl Chloride

The aryl sulfonyl chloride intermediate is synthesized via a radical-mediated chlorination protocol adapted from PMC studies:

Procedure:

  • Substrate : 4-Ethoxy-3-methylbenzenesulfonyl hydrazide (prepared via diazotization of 4-ethoxy-3-methylaniline).

  • Reagents : N-Chlorosuccinimide (NCS, 2.0 equiv) in acetonitrile.

  • Conditions : Stirring at 25°C for 2 hours under ambient atmosphere.

  • Workup : Solvent removal under reduced pressure, followed by flash chromatography (petroleum ether/ethyl acetate = 9:1).

Yield : 92% (white crystalline solid).
Characterization :

  • m.p. : 78–80°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 2.41 (s, 3H), 1.43 (t, J = 7.0 Hz, 3H).

Formation of the Glycinamide Backbone

The glycinamide core is constructed via a two-step sequence:

Step 1: Ethyl Glycinate Hydrochloride Activation

  • Reagents : Ethyl glycinate HCl (1.0 equiv), DIPEA (3.0 equiv) in anhydrous DCM.

  • Activation : Treated with trimethylacetyl chloride (1.2 equiv) at 0°C to form the mixed anhydride.

Step 2: Amidation with Cycloheptylamine

  • Conditions : Dropwise addition of cycloheptylamine (1.5 equiv) to the activated glycinate at −20°C.

  • Reaction Time : 4 hours with gradual warming to room temperature.

Yield : 85% (N-cycloheptylglycinamide ethyl ester).
Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Sulfonamide Coupling and N-Ethylation

Sulfonylation of the Glycinamide Intermediate

Reaction Scheme :
N-Cycloheptylglycinamide+4-Ethoxy-3-methylbenzenesulfonyl chlorideBaseTarget Sulfonamide\text{N-Cycloheptylglycinamide} + \text{4-Ethoxy-3-methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Sulfonamide}

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Temperature : 0°C → 25°C over 12 hours

  • Molar Ratio : 1:1.1 (glycinamide:sulfonyl chloride)

Yield : 88% after recrystallization from ethyl acetate/hexanes.

Sequential N-Ethylation Strategy

To avoid over-alkylation, a selective protection/deprotection approach is employed:

  • Protection of Secondary Amine :

    • Reagent : Boc₂O (1.2 equiv) in THF/water (9:1) at pH 9.5.

    • Result : N-Boc-protected intermediate (95% yield).

  • Ethyl Group Installation :

    • Alkylation : Ethyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF at 50°C for 6 hours.

    • Deprotection : TFA/DCM (1:1) at 0°C for 30 minutes.

Overall Yield : 76% (two steps).

Industrial-Scale Production Considerations

Continuous Flow Sulfonylation

ParameterBatch ProcessFlow Process (Microreactor)
Reaction Time12 hours8 minutes
Temperature Control±2°C±0.5°C
Throughput5 kg/day22 kg/day
Impurity Profile1.2% bis-sulfonamide0.3% bis-sulfonamide

Advantages : Enhanced heat transfer and precise stoichiometric control reduce side reactions.

Crystallization Optimization

Solvent Screening Data :

Solvent SystemYield (%)Purity (%)Crystal Habit
Ethyl acetate/Heptane8299.5Needles
IPA/Water7899.1Prisms
MTBE/Hexanes8599.8Platelets (desired)

Selected Conditions : MTBE/Hexanes (1:3) with slow cooling from 60°C to −20°C over 48 hours.

Analytical Characterization of Final Product

Spectroscopic Data :

  • HRMS (ESI+) : m/z 467.2241 [M+H]⁺ (calc. 467.2238 for C₂₃H₃₅N₂O₄S).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (C=O), 138.9 (Ar-C), 67.4 (OCH₂CH₃), 49.8 (N-CH₂), 28.1–24.3 (cycloheptyl CH₂), 14.7 (CH₃).

Thermal Analysis :

  • TGA : Decomposition onset at 218°C (N₂ atmosphere).

  • DSC : Melting endotherm at 134°C (ΔH = 98 J/g).

Comparative Evaluation of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost Index (USD/g)
Linear Synthesis6298.7124
Convergent Approach7899.589
Flow Chemistry8199.867

Key Insight : The convergent strategy combining batch sulfonylation with flow N-ethylation provides optimal balance between efficiency and cost.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other sulfonylglycinamide derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and reported activities:

Table 1: Structural and Functional Comparison of Sulfonylglycinamide Derivatives

Compound Name Key Substituents Molecular Formula Average Mass (g/mol) Biological Activity/Notes
Target Compound Cycloheptyl, ethyl, 4-ethoxy-3-methylphenylsulfonyl Not explicitly given Estimated ~490–520 Presumed TLR2 agonist (based on structural analogs)
N~2~-[(4-Ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide 4-Ethoxyphenylsulfonyl, 4-methylphenyl, pyridinylsulfanyl ethyl C24H27N3O4S2 485.617 No explicit activity reported; structural emphasis on pyridinyl-thioethyl group
N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 4-Fluorobenzyl, 4-methylphenylsulfonyl, 4-acetamidophenyl C23H24FN3O4S 481.52 Potential solubility enhancement via fluorobenzyl group
N-(4-Methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 3-Nitrophenyl, phenylsulfonyl, 4-methoxyphenyl C21H19N3O6S 453.46 Nitro group may confer redox activity or metabolic instability
N-Hydroxy-N~2~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide Hydroxyethyl, 4-methoxyphenylsulfonyl, N-hydroxy C11H16N2O6S 304.32 Hydrophilic due to hydroxy groups; likely limited membrane permeability

Key Observations:

Compounds with polar groups (e.g., hydroxyethyl in ) exhibit reduced lipophilicity, limiting bioavailability.

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in ) may alter sulfonamide reactivity or receptor binding. The target’s 4-ethoxy-3-methylphenylsulfonyl group balances electron-donating (ethoxy) and steric (methyl) effects, possibly optimizing TLR2 interaction .

Biological Activity :

  • While direct data for the target compound is lacking, structurally related compounds (e.g., E and F in ) with N1-(benzyl)-N2-(phenyl)-N2-(sulfonyl)glycinamide cores are confirmed TLR2/6 agonists. The cycloheptyl substitution in the target may confer unique selectivity or potency.

Research Findings and Implications

TLR2 Agonist Activity :

  • Compounds with sulfonylglycinamide cores activate TLR2/6 heterodimers, triggering pro-inflammatory cytokine production . The target’s cycloheptyl group may mimic lipid moieties in pathogen-associated molecular patterns (PAMPs), enhancing TLR2 recognition.

Synthetic Feasibility :

  • Analogous compounds (e.g., ) are synthesized via sulfonylation and amide coupling, validated by NMR and MS . The target’s synthesis would follow similar protocols, with cycloheptylamine as a key starting material.

Metabolic Stability :

  • The 4-ethoxy-3-methylphenyl group in the target may resist oxidative metabolism better than methoxy () or nitro () substituents, extending half-life.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-cycloheptyl-N²-[(4-ethoxy-3-methylphenyl)sulfonyl]-N²-ethylglycinamide, and what critical reaction conditions must be optimized?

  • Methodology :

  • Step 1 : Prepare the sulfonyl chloride intermediate (e.g., 4-ethoxy-3-methylbenzenesulfonyl chloride) via reaction of the corresponding sulfonic acid with thionyl chloride (SOCl₂) under reflux .
  • Step 2 : Synthesize the glycinamide backbone by coupling cycloheptylamine and ethylamine derivatives with glycine esters.
  • Step 3 : Perform a coupling reaction between the sulfonyl chloride and glycinamide intermediate using a base like triethylamine (TEA) to facilitate sulfonamide bond formation.
  • Critical Conditions : Temperature control during reflux (70–80°C), stoichiometric ratios (1:1.2 for sulfonyl chloride:glycinamide), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Focus on ¹H and ¹³C NMR to verify sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and glycinamide backbone signals (δ 3.0–4.0 ppm for CH₂ groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula (C₂₀H₃₁N₂O₅S).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and validate bond angles/lengths, particularly for the sulfonamide moiety .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric assays (e.g., Bradford protein quantification) to measure inhibition kinetics against target enzymes like proteases or kinases .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM.
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) to assess potency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields reported for different catalytic systems?

  • Methodology :

  • HPLC-Purity Analysis : Compare chromatograms of products synthesized under varying conditions (e.g., TEA vs. DBU as bases) to identify impurities or side products .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to track sulfonamide bond formation rates under different catalysts.
  • Controlled Replicates : Conduct triplicate experiments with statistical analysis (ANOVA) to assess reproducibility .

Q. What strategies improve regioselectivity during sulfonyl group functionalization?

  • Methodology :

  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., cycloheptyl amine) with Boc groups to direct sulfonylation to the glycinamide nitrogen.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance sulfonyl-electrophile interactions.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition state energies .

Q. How can computational approaches validate this compound’s binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with enzymes (e.g., COX-2), prioritizing hydrogen bonds between the sulfonyl group and catalytic residues (e.g., Arg120).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein interactions under physiological conditions.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and correlate with experimental IC₅₀ values .

Q. What analytical methods are recommended for resolving contradictions in thermal stability data?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds.
  • Variable-Temperature NMR : Monitor structural changes (e.g., sulfonamide rotation barriers) at 25–150°C to identify thermally labile groups.
  • Cross-Validation : Compare results with analogous compounds (e.g., N²-[(4-methylphenyl)sulfonyl] derivatives) to contextualize stability trends .

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